molecular formula C23H22ClN3O3 B2461140 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione CAS No. 1704600-95-2

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione

Cat. No.: B2461140
CAS No.: 1704600-95-2
M. Wt: 423.9
InChI Key: NKVAIUULVACPDK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring, which is further connected to a butane-1,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione typically involves multiple steps:

    Formation of the Quinoxaline Moiety: This can be achieved through the condensation of an o-phenylenediamine with a diketone.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Linking the Quinoxaline and Piperidine Rings: This step involves the formation of an ether bond between the quinoxaline and piperidine rings.

    Attachment of the Butane-1,4-dione:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at the chlorophenyl or quinoxaline rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoxaline and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction Modulation: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(4-(quinoxalin-2-yloxy)piperidin-1-yl)butane-1,4-dione: shares structural similarities with other quinoxaline and piperidine derivatives.

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 4-(4-chlorophenyl)piperidine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-quinoxalin-2-yloxypiperidin-1-yl)butane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-17-7-5-16(6-8-17)21(28)9-10-23(29)27-13-11-18(12-14-27)30-22-15-25-19-3-1-2-4-20(19)26-22/h1-8,15,18H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVAIUULVACPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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